molecular formula C14H17BF3NO4 B13488171 4,4,5,5-Tetramethyl-2-(2-methyl-5-nitro-3-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane

4,4,5,5-Tetramethyl-2-(2-methyl-5-nitro-3-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane

Cat. No.: B13488171
M. Wt: 331.10 g/mol
InChI Key: JCKTXTWRKPBSHS-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-(2-methyl-5-nitro-3-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane is a boron-containing organic compound. Compounds of this type are often used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. The presence of the trifluoromethyl group and the nitro group can significantly influence the reactivity and properties of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-(2-methyl-5-nitro-3-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane typically involves the reaction of a suitable boronic acid or boronate ester with the corresponding aryl halide. The reaction conditions often include the use of a palladium catalyst, a base, and an appropriate solvent.

Industrial Production Methods

Industrial production methods for such compounds may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-(2-methyl-5-nitro-3-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or other boron-containing derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly in the presence of suitable leaving groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction may produce amino derivatives.

Scientific Research Applications

4,4,5,5-Tetramethyl-2-(2-methyl-5-nitro-3-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane has several scientific research applications, including:

    Chemistry: Used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 4,4,5,5-Tetramethyl-2-(2-methyl-5-nitro-3-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane depends on its specific application. In Suzuki-Miyaura cross-coupling reactions, the compound acts as a boron-containing reagent that facilitates the formation of carbon-carbon bonds through the palladium-catalyzed coupling with aryl halides. The trifluoromethyl and nitro groups can influence the reactivity and selectivity of the compound in these reactions.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: A simpler boronic acid used in similar cross-coupling reactions.

    4,4,5,5-Tetramethyl-2-(2-methylphenyl)-1,3,2-dioxaborolane: Lacks the nitro and trifluoromethyl groups, resulting in different reactivity.

    4,4,5,5-Tetramethyl-2-(2-nitrophenyl)-1,3,2-dioxaborolane: Contains a nitro group but lacks the trifluoromethyl group.

Uniqueness

The presence of both the nitro and trifluoromethyl groups in 4,4,5,5-Tetramethyl-2-(2-methyl-5-nitro-3-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane makes it unique compared to other boron-containing compounds

Properties

Molecular Formula

C14H17BF3NO4

Molecular Weight

331.10 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-[2-methyl-5-nitro-3-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane

InChI

InChI=1S/C14H17BF3NO4/c1-8-10(14(16,17)18)6-9(19(20)21)7-11(8)15-22-12(2,3)13(4,5)23-15/h6-7H,1-5H3

InChI Key

JCKTXTWRKPBSHS-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2C)C(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

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